2-(Piperazin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-(piperazin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both a piperazine ring and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperazine ring . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce complex molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(piperazin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(piperazin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(piperazin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and thiazole derivatives, such as:
- 3-(piperazin-1-yl)-1,2-benzothiazole
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
What sets 2-(piperazin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid apart is its unique combination of the piperazine and thiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H13N3O2S |
---|---|
Molecular Weight |
227.29 g/mol |
IUPAC Name |
2-(piperazin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2S/c13-9(14)7-6-15-8(11-7)5-12-3-1-10-2-4-12/h6,10H,1-5H2,(H,13,14) |
InChI Key |
VZVQUXPITNFFAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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